Einecs 282-274-3

Description

"Einecs 282-274-3" is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogues compounds marketed in the EU between January 1971 and September 1981. Its physicochemical properties (e.g., solubility, reactivity) and toxicity profile would require validation from specialized databases like PubChem or regulatory documents .

Properties

CAS No. |

84145-47-1 |

|---|---|

Molecular Formula |

C12H27O4P.2C8H17N C28H61N2O4P |

Molecular Weight |

520.8 g/mol |

IUPAC Name |

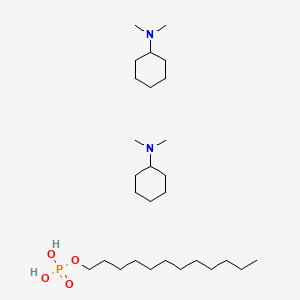

N,N-dimethylcyclohexanamine;dodecyl dihydrogen phosphate |

InChI |

InChI=1S/C12H27O4P.2C8H17N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;2*1-9(2)8-6-4-3-5-7-8/h2-12H2,1H3,(H2,13,14,15);2*8H,3-7H2,1-2H3 |

InChI Key |

XUBMAMVACBOCNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(O)O.CN(C)C1CCCCC1.CN(C)C1CCCCC1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 282-274-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary widely, but they typically involve modifications to the core structure of the compound .

Scientific Research Applications

Einecs 282-274-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of various commercial products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Criteria for Comparison

Molecular Structure : Compare substituents, functional groups, and stereochemistry.

Physicochemical Properties : Solubility, melting/boiling points, and stability.

Applications : Industrial, pharmaceutical, or research uses.

Example Comparative Analysis

| Compound | Einecs 282-274-3 (Hypothetical) | 3-Bromo-4-methyl-5-nitrobenzoic acid (CAS 34545-20-5) | Einecs 286-938-3 (CAS 85393-37-9) |

|---|---|---|---|

| Molecular Formula | Not available | C₈H₆BrNO₄ | C₆H₁₅N·C₃₇H₃₆ClN₂O₁₀P |

| Molecular Weight | Not available | 246.02 g/mol | 836.319 g/mol |

| Solubility | Not available | 0.199 mg/mL (0.000807 mol/L) | Not reported |

| Applications | Industrial synthesis (inferred) | Pharmaceutical intermediates | Catalytic or coordination chemistry |

| Toxicity (LD₅₀) | Not available | Not reported | Not reported |

Key Observations :

- Structural Similarity : Einecs 286-938-3 (a phosphonium salt) and CAS 34545-20-5 (a brominated nitrobenzoic acid) differ significantly from the hypothetical structure of this compound, suggesting divergent reactivity and applications .

- Functional Overlap : Halogenated compounds like CAS 34545-20-5 are often used in drug synthesis, whereas phosphonium salts (e.g., Einecs 286-938-3) serve as catalysts or ionic liquids .

Comparison with Functionally Similar Compounds

Functional Analogues

Halogenated Aromatics (e.g., CAS 6307-83-1):

- Properties : High absorption spectra (-6.09 cm/s skin permeability), solubility of 0.199 mg/mL .

- Applications : Used as intermediates in agrochemicals or dyes.

- Divergence : Unlike this compound (inferred to lack nitro groups), CAS 6307-83-1 contains nitro substituents, enhancing electrophilic reactivity .

Coordination Complexes (e.g., Einecs 286-938-3):

Research Findings and Data Gaps

- Toxicological Data: No acute toxicity (LD₅₀) or ecotoxicity data are available for this compound in the provided evidence. Regulatory assessments would require experimental studies or extrapolation from structurally related substances .

Q & A

Basic Research Questions

Q. How can researchers verify the chemical identity and purity of Einecs 282-274-3 in experimental settings?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) for structural confirmation and chromatography (HPLC, GC) for purity assessment. Cross-reference data with established literature and ensure reproducibility by documenting instrument calibration and solvent conditions . For novel compounds, provide full characterization data; for known compounds, cite peer-reviewed protocols .

Q. What are the established synthesis protocols for this compound, and how can they be optimized for small-scale laboratory production?

- Methodological Answer : Review published synthetic routes (e.g., catalytic pathways, solvent systems) and conduct pilot reactions to identify yield-limiting steps. Optimize parameters like temperature, stoichiometry, and reaction time using design-of-experiment (DoE) frameworks. Validate scalability by comparing results with literature-reported yields and characterizing intermediates .

Q. Which analytical methods are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Employ hyphenated techniques like LC-MS/MS or GC-MS for high sensitivity and specificity. Validate methods using spike-and-recovery experiments to assess matrix effects. Include internal standards to correct for instrumental variability and report limits of detection/quantification (LOD/LOQ) .

Q. How should researchers design controlled experiments to evaluate the stability of this compound under varying environmental conditions?

- Methodological Answer : Use accelerated stability testing (e.g., elevated temperature, humidity) and monitor degradation via kinetic modeling. Include control groups for baseline measurements and employ statistical tools (e.g., ANOVA) to identify significant degradation pathways. Document storage conditions and sample handling protocols to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across different studies?

- Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., solvent polarity, measurement techniques). Replicate conflicting experiments under standardized conditions and perform error analysis (e.g., systematic vs. random errors). Use peer-reviewed databases to cross-validate data and publish corrigenda if methodological flaws are identified .

Q. What computational modeling approaches are suitable for predicting the reactivity or interaction mechanisms of this compound with biological targets?

- Methodological Answer : Apply density functional theory (DFT) for electronic structure analysis or molecular dynamics (MD) simulations for binding affinity predictions. Validate models using experimental data (e.g., crystallography, kinetic assays) and report confidence intervals. Open-source tools like GROMACS or Gaussian are recommended for transparency .

Q. How can researchers address reproducibility challenges in catalytic applications of this compound?

- Methodological Answer : Standardize catalyst preparation (e.g., calcination temperature, support material) and characterize active sites using XPS or TEM. Publish full experimental details, including raw data and failure cases, to enable replication. Collaborate with independent labs for cross-validation .

Q. What strategies mitigate bias in toxicity assessments of this compound when using in vitro vs. in vivo models?

- Methodological Answer : Use blinded experimental designs and randomized sample allocation. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align models with research goals. Compare results across multiple cell lines or animal species and perform dose-response analyses to identify thresholds .

Methodological Frameworks

- For Hypothesis Testing : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions. Example: "Does this compound (Intervention) reduce inflammation (Outcome) in murine macrophages (Population) compared to dexamethasone (Comparison)?" .

- For Data Interpretation : Apply statistical rigor (e.g., t-tests for pairwise comparisons, PCA for multivariate data) and report effect sizes with confidence intervals. Avoid overinterpreting correlations without mechanistic evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.